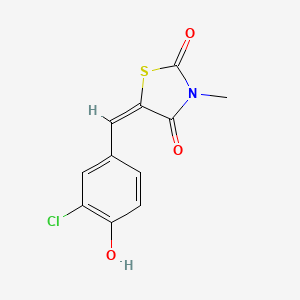
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CHMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CHMT is a thiazolidinedione derivative that has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to exert its effects through various pathways. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is responsible for the induction of pro-inflammatory cytokines. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to be effective in various in vitro and in vivo models. However, the limitations of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its low solubility in water, which limits its bioavailability. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has a short half-life, which makes it difficult to maintain effective concentrations in vivo.
Future Directions
For research include the development of more efficient synthesis methods to improve the yield and purity of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The development of novel drug delivery systems to improve the bioavailability of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is also an area of future research. The potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases is another area of future research. The exploration of the potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
Synthesis Methods
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction yields 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 214-216°C.
Scientific Research Applications
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been studied in vitro and in vivo for its potential use in the treatment of cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQPVQKDEXKP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-furylmethyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5151404.png)
![3-benzyl-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5151413.png)
![N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5151414.png)
![1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5151422.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)